6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its multiple functional groups, including a chlorophenyl group, difluorophenoxy group, trifluoromethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine core
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine nitrogen can be oxidized to form pyridine N-oxide.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenyl and difluorophenoxy groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids.
Major Products Formed:
Pyridine N-oxide from oxidation.
Primary amine from reduction of the nitrile group.
Various substituted pyridines from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: Potential applications in medicine include the development of new drugs targeting specific diseases. Its unique structure may allow it to interact with various biological pathways.
Industry: In the industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals, contributing to the production of materials with diverse applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical reactions. The molecular pathways involved can be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
2-(2,4-Difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness: The uniqueness of 6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8ClF5N2O/c20-11-3-1-10(2-4-11)16-8-14(19(23,24)25)13(9-26)18(27-16)28-17-6-5-12(21)7-15(17)22/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXYKVWUTJCNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=C(C=C(C=C3)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8ClF5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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